Cas no 957034-79-6 (3-Bromo-5-methylaniline hydrochloride)

3-Bromo-5-methylaniline hydrochloride is a halogenated aromatic amine derivative with applications in pharmaceutical and agrochemical synthesis. Its key advantages include high purity and stability in the hydrochloride salt form, ensuring consistent reactivity in coupling and functionalization reactions. The bromine substituent enhances its utility as a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, while the methyl group offers steric and electronic modulation. The hydrochloride form improves handling and solubility in polar solvents, facilitating downstream processing. This compound is particularly valuable in the development of bioactive molecules and fine chemicals, where precise structural control is critical.
3-Bromo-5-methylaniline hydrochloride structure
957034-79-6 structure
Product Name:3-Bromo-5-methylaniline hydrochloride
CAS No:957034-79-6
MF:C7H9BrClN
MW:222.510060071945
MDL:MFCD09475832
CID:857216
PubChem ID:44118557
Update Time:2025-10-21

3-Bromo-5-methylaniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-methylaniline hydrochloride
    • 3-Bromo-5-methylaniline, HCl
    • 3-bromo-5-methylbenzenamine hcl
    • 3-Amino-5-bromotoluene hydrochloride
    • 3-bromo-5-methylaniline hydrochloride salt
    • 3-Bromo-5-methylbenzenamine hydrochloride
    • DTXSID90656878
    • J-512034
    • 3-Bromo-5-methylaniline--hydrogen chloride (1/1)
    • PS-7817
    • 4-[3,4-(ETHYLENEDIOXY)PHENYL]-4-OXOBUTYRICACID
    • MFCD09475832
    • 3-Amino-5-bromotoluene
    • 957034-79-6
    • AKOS016015048
    • FT-0702206
    • A845382
    • 3-Bromo-5-methylanilinehydrochloride
    • SCHEMBL1354865
    • 3-bromo-5-methylaniline;hydrochloride
    • SB76986
    • 3-Bromo-5-methylaniline HCl
    • 3-bromo-5-methyl-aniline hydrochloride
    • 3-Amino-5-bromotoluene, HCl
    • MDL: MFCD09475832
    • Inchi: 1S/C7H8BrN.ClH/c1-5-2-6(8)4-7(9)3-5;/h2-4H,9H2,1H3;1H
    • InChI Key: ZGMJEUXFWOIXOG-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C)C=1)N.Cl

Computed Properties

  • Exact Mass: 220.96100
  • Monoisotopic Mass: 220.96069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 3.72290

3-Bromo-5-methylaniline hydrochloride Customs Data

  • HS CODE:2921430090
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Bromo-5-methylaniline hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019148632-100g
3-Bromo-5-methylaniline hydrochloride
957034-79-6 95%
100g
$998.00 2023-08-31
TRC
B808210-10mg
3-Bromo-5-methylaniline hydrochloride
957034-79-6
10mg
$ 50.00 2022-06-06
TRC
B808210-50mg
3-Bromo-5-methylaniline hydrochloride
957034-79-6
50mg
$ 65.00 2022-06-06
TRC
B808210-100mg
3-Bromo-5-methylaniline hydrochloride
957034-79-6
100mg
$ 80.00 2022-06-06
Apollo Scientific
OR11430-1g
3-Bromo-5-methylaniline hydrochloride
957034-79-6 98%
1g
£10.00 2023-09-01
Apollo Scientific
OR11430-5g
3-Bromo-5-methylaniline hydrochloride
957034-79-6 98%
5g
£16.00 2023-09-01
A2B Chem LLC
AI64703-100mg
3-Bromo-5-methylaniline, HCl
957034-79-6 ≥ 95% (HPLC)
100mg
$64.00 2023-12-29
A2B Chem LLC
AI64703-250mg
3-Bromo-5-methylaniline, HCl
957034-79-6 ≥ 95% (HPLC)
250mg
$105.00 2023-12-29
A2B Chem LLC
AI64703-1g
3-Bromo-5-methylaniline, HCl
957034-79-6 98%
1g
$21.00 2024-07-18
A2B Chem LLC
AI64703-5g
3-Bromo-5-methylaniline, HCl
957034-79-6 98%
5g
$52.00 2024-07-18

3-Bromo-5-methylaniline hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:957034-79-6)3-Bromo-5-methylaniline hydrochloride
Order Number:A845382
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):174.0
Email:sales@amadischem.com

Additional information on 3-Bromo-5-methylaniline hydrochloride

Introduction to 3-Bromo-5-methylaniline hydrochloride (CAS No. 957034-79-6)

3-Bromo-5-methylaniline hydrochloride, with the chemical formula C₇H₈BrN·HCl, is a significant intermediate in the pharmaceutical and chemical industries. This compound, identified by its CAS number 957034-79-6, has garnered attention due to its versatile applications in synthesizing various bioactive molecules. Its molecular structure, featuring both bromine and methyl substituents on an aniline backbone, makes it a valuable building block for medicinal chemists exploring novel therapeutic agents.

The synthesis of 3-Bromo-5-methylaniline hydrochloride typically involves the bromination of 5-methylaniline followed by salt formation. The bromination step is critical, as it introduces a reactive halogen atom that can participate in further functionalization reactions. The hydrochloride salt form enhances the compound's solubility in aqueous systems, making it more suitable for various applications in drug formulation and biological assays.

In recent years, 3-Bromo-5-methylaniline hydrochloride has been extensively studied for its role in developing small-molecule inhibitors targeting specific biological pathways. One of the most notable areas of research is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is associated with several diseases, including cancer. By modifying the structure of 3-Bromo-5-methylaniline hydrochloride, researchers have been able to design molecules that selectively inhibit aberrant kinase activity.

Recent advancements in computational chemistry have further enhanced the utility of 3-Bromo-5-methylaniline hydrochloride. Molecular docking studies have revealed that this compound can interact with a wide range of protein targets, suggesting its potential in drug discovery. For instance, studies have shown that derivatives of 3-Bromo-5-methylaniline hydrochloride can bind to ATP-binding sites of kinases, thereby blocking their catalytic activity. This has opened up new avenues for developing targeted therapies against kinase-driven cancers.

Another area where 3-Bromo-5-methylaniline hydrochloride has shown promise is in the development of antimicrobial agents. The bromine and methyl groups on the aniline ring contribute to its ability to disrupt bacterial cell membranes and inhibit bacterial growth. Researchers have been exploring its derivatives as potential alternatives to conventional antibiotics, particularly against multidrug-resistant strains. Preliminary studies indicate that certain modifications can enhance its efficacy while minimizing toxicity to host cells.

The pharmaceutical industry has also leveraged 3-Bromo-5-methylaniline hydrochloride in the development of central nervous system (CNS) drugs. The aniline moiety is known to cross the blood-brain barrier, making it a suitable scaffold for CNS-targeted therapies. By incorporating additional functional groups, researchers have synthesized compounds that exhibit antidepressant, anxiolytic, and neuroprotective properties. These findings highlight the compound's versatility and its potential in addressing neurological disorders.

In addition to pharmaceutical applications, 3-Bromo-5-methylaniline hydrochloride finds use in materials science and agrochemicals. Its ability to participate in various organic reactions makes it a valuable precursor for synthesizing dyes, polymers, and specialty chemicals. In agrochemicals, derivatives of this compound have been investigated for their herbicidal and pesticidal properties, offering potential solutions to crop protection challenges.

The environmental impact of using 3-Bromo-5-methylaniline hydrochloride is also a topic of interest. While it offers numerous benefits in synthetic chemistry and drug development, proper handling and disposal are essential to minimize any potential environmental risks. Researchers are exploring greener synthetic routes and biodegradable derivatives to ensure sustainable use of this compound.

Future research directions for 3-Bromo-5-methylaniline hydrochloride include exploring its role in gene therapy and nanomedicine. The compound's ability to interact with biological targets suggests its potential as a delivery vehicle for nucleic acids or as a component in nanocarriers for drug delivery. These applications could revolutionize how therapies are administered, particularly for genetic disorders and chronic diseases.

In conclusion, 3-Bromo-5-methylaniline hydrochloride (CAS No. 957034-79-6) is a multifaceted compound with significant implications across multiple industries. Its role in pharmaceuticals, materials science, and agrochemicals underscores its importance as a chemical intermediate. As research continues to uncover new applications and synthetic possibilities, this compound will undoubtedly remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:957034-79-6)3-Bromo-5-methylaniline hydrochloride
A845382
Purity:99%
Quantity:25g
Price ($):174.0
Email